molecular formula C13H14N2O B089606 1,4-Benzenediamine, N-(4-methoxyphenyl)- CAS No. 101-64-4

1,4-Benzenediamine, N-(4-methoxyphenyl)-

Cat. No. B089606
CAS RN: 101-64-4
M. Wt: 214.26 g/mol
InChI Key: RBLUJIWKMSZIMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Benzenediamine, N-(4-methoxyphenyl)- is synthesized through various chemical processes. One notable method involves the reaction of phenethylamines with chloromethylation, followed by cyanide reaction and hydrolysis, ultimately yielding the desired compound (Pecherer, Sunbury, & Brossi, 1972). Another synthesis approach utilizes 4-methoxysalicylaldehyde and p-phenylenediamine, leading to compounds exhibiting aggregation-induced emission enhancement characteristics (Wu et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, N-(4-methoxyphenyl)- and its derivatives has been extensively studied. X-ray diffraction analysis reveals that these molecules can exhibit complex crystal structures with specific molecular conformations, as seen in various synthesized compounds (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of different products with unique properties. For instance, it reacts in the presence of formaldehyde and hydrogen to produce nitrogen-methylated compounds. The synthesis and neuroleptic activity of related benzamides have also been explored, showcasing the compound's versatility in forming bioactive molecules (Sumio et al., 1981).

Physical Properties Analysis

The physical properties of 1,4-Benzenediamine, N-(4-methoxyphenyl)- derivatives have been characterized through various techniques. For example, the fluorescence and UV absorption spectra provide insights into the luminescent properties of these compounds (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of 1,4-Benzenediamine, N-(4-methoxyphenyl)- are influenced by its molecular structure and the nature of its substituents. Studies have shown that the compound and its derivatives exhibit a range of chemical behaviors, including electrochromic properties and reaction with reducing carbohydrates (Liou & Chang, 2008); (Umegae, Nohta, & Ohkura, 1989).

Scientific Research Applications

  • Intervalence Transition in Mixed-Valence Systems : The compound has been used to model intervalence transitions in mixed-valence systems using time-dependent density functional theory, which is significant for understanding charge transfer processes in organic materials (Coropceanu et al., 2001).

  • Fluorogenic Reagent for Reducing Carbohydrates : This chemical acts as a fluorogenic reagent for reducing carbohydrates, indicating potential applications in analytical chemistry, particularly in the detection of sugars and related biomolecules (Umegae et al., 1989).

  • Application in Perovskite Solar Cells : It has been used in the development of hole transport materials for perovskite solar cells, contributing to the advancement of solar energy technologies (Qiu et al., 2020).

  • Studying the Class II/III Transition in Triarylamine Redox Systems : Research into bistriarylamine derivatives with varying π-electron spacers, including this compound, provides insight into the mixed-valence character and electronic interactions in redox systems (Lambert et al., 1999).

  • Synthesis and Structural Characterization in Organic Chemistry : The reactivity of this compound with other chemicals has been studied for the synthesis of various organic structures, contributing to the broader field of organic synthesis and drug design (Andrade et al., 2015).

  • Applications in Fluorogenic Reagents for Catecholamines : Its role as a sensitive fluorogenic reagent for catecholamines like norepinephrine, epinephrine, and dopamine highlights its potential in biomedical research and clinical diagnostics (Umegae et al., 1988).

  • Study of Intervalence Transitions in Mixed-Valence Monocations : This compound has been used in studying the electronic properties and intervalence charge-transfer in mixed-valence systems, which is important for understanding the behavior of organic electronic materials (Barlow et al., 2005).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLUJIWKMSZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059236
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(4-methoxyphenyl)-

CAS RN

101-64-4
Record name N1-(4-Methoxyphenyl)-1,4-benzenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)-p-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-
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Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-p-anisidine
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Record name N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WWFW Merrick - 2005 - dspace.mit.edu
Breath analysis has potential to become a new medical diagnostic modality. In this thesis, a method for the analysis of human expired breath was developed using gas chromatography-…
Number of citations: 2 dspace.mit.edu

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